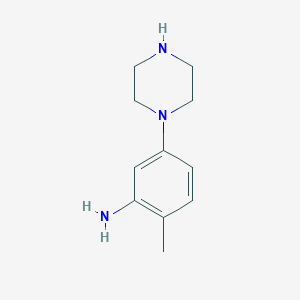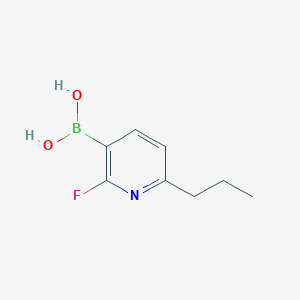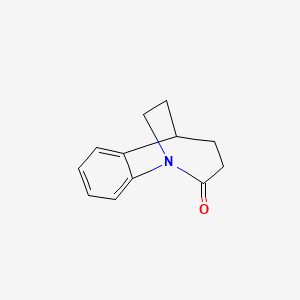![molecular formula C8H7Br2N3S B14068902 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 98437-50-4](/img/structure/B14068902.png)
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine-1-carbothioamide group attached to a dibromophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of 3,5-dibromobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dibromo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit key enzymes in bacterial and fungal cells, leading to cell death. In anticancer applications, it may interfere with cellular pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide: This compound has similar structural features but includes hydroxyl and methoxy groups, which may confer different biological activities.
2-(2-Methoxybenzylidene)hydrazine-1-carbothioamide: Another related compound, known for its use as a corrosion inhibitor.
Uniqueness
2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide is unique due to the presence of dibromo groups, which can enhance its reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Propiedades
Número CAS |
98437-50-4 |
|---|---|
Fórmula molecular |
C8H7Br2N3S |
Peso molecular |
337.04 g/mol |
Nombre IUPAC |
[(3,5-dibromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Br2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14) |
Clave InChI |
JMVWWWOFAJXURF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


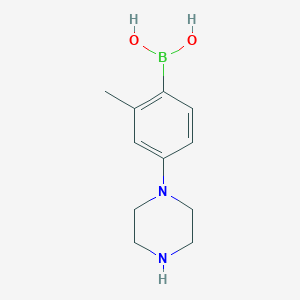
![3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14068835.png)
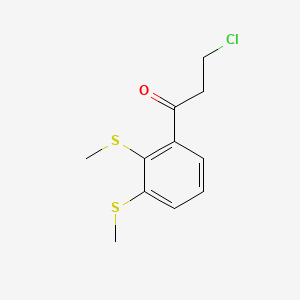

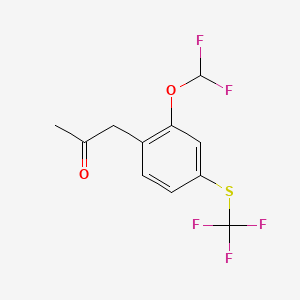
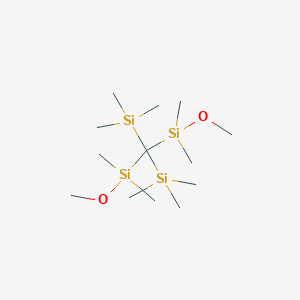


silane](/img/structure/B14068866.png)
![2-(Ethylamino)-5-[(1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14068869.png)
